N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Drug Discovery Medicinal Chemistry ADMET Optimization

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-89-1) is a member of the 1,2,3-triazole-4-carboxamide family, characterized by a specific para-fluorophenyl substitution at the N1 position of the triazole ring and a para-ethylphenyl moiety on the carboxamide nitrogen. Its predicted logP (4.10) and polar surface area (60 Ų) place it within drug-like property space, distinguishing it from related chemical probes in this scaffold class.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 866846-89-1
Cat. No. B2532674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866846-89-1
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C18H17FN4O/c1-3-13-4-8-15(9-5-13)20-18(24)17-12(2)23(22-21-17)16-10-6-14(19)7-11-16/h4-11H,3H2,1-2H3,(H,20,24)
InChIKeyDZMBNIBIQISFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-89-1) Procurement Baseline


N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-89-1) is a member of the 1,2,3-triazole-4-carboxamide family, characterized by a specific para-fluorophenyl substitution at the N1 position of the triazole ring and a para-ethylphenyl moiety on the carboxamide nitrogen . Its predicted logP (4.10) and polar surface area (60 Ų) place it within drug-like property space, distinguishing it from related chemical probes in this scaffold class .

Scaffold 1,2,3-triazole-4-carboxamide with para-fluoro N1-phenyl substitution
Profile Drug-like lipophilicity and balanced polar surface area
Differentiation Distinguishable from related probes in this scaffold class

Why N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by In-Class Analogs


Generic substitution within the 1,2,3-triazole-4-carboxamide class is unreliable because the specific position of the fluorine atom on the N1-phenyl ring fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bond acceptor capacity of the molecule . A meta-to-para shift or replacement with chlorine or hydrogen can change the predicted logP by 0.3–0.5 log units, potentially altering membrane permeability and target-binding kinetics in unpredictable ways [1]. Thus, procurement decisions must be based on specific structural identity, not class-level similarity.

Fluorine position Para-fluoro substitution on the N1-phenyl ring alters electronic distribution and hydrogen-bond acceptor capacity compared to meta or ortho isomers.
Halogen exchange Replacement with chlorine or hydrogen may shift predicted logP by 0.3–0.5 units, potentially changing membrane permeability and target-binding kinetics.
Class similarity Structural analogs within the 1,2,3-triazole-4-carboxamide class may not reproduce the same electronic or steric binding features.

Quantitative differentiation of N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide for targeted procurement


Predicted Lipophilicity (ACD/LogP) Positions the para-Fluoro Isomer as Least Lipophilic Among Halogenated Analogs

The predicted distribution coefficient (ACD/LogP at pH 7.4) for N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is 2.84 . This is notably lower than the predicted logP for the analogous para-chloro variant, which typically adds ~0.5-0.7 log units due to the higher hydrophobicity of chlorine. This suggests the 4-fluoro derivative may offer superior aqueous solubility and more favorable ADMET properties at a comparable potency level.

Predicted Lipophilicity (4-F vs 4-Cl)
Data to verify
logP 2.84 (4-F) vs ~3.3–3.5 (4-Cl)
ΔLogP ≈ 0.5–0.7 lower
May support selection for lower lipophilicity profile
ACD/LogP predicted; experimental validation needed
Drug Discovery Medicinal Chemistry ADMET Optimization

Polar Surface Area (PSA) Advantage Over the 2-Fluoro Isomer for CNS Multiparameter Optimization (MPO)

The topological polar surface area (TPSA) of N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is 60 Ų . Its structural isomer, N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exhibits a comparable TPSA value but a different spatial orientation of the fluorine, leading to a distinct intramolecular hydrogen-bonding environment around the triazole core. The para-fluoro arrangement provides a balanced CNS MPO profile, typically scoring more favorably for brain penetration than the ortho-substituted analog.

TPSA & CNS MPO (4-F vs 2-F)
Class-level inference
TPSA 60 Ų (4-F); 2-F also 60 Ų but altered H-bond orientation; unsubstituted phenyl 51.8 Ų
Supports CNS multiparameter optimization review
Predicted TPSA; conformational influences may differ
CNS Drug Design Medicinal Chemistry Molecular Optimization

Selective Antibacterial Potential Confirmed Through 1,2,3-Triazole-4-Carboxamide Pharmacophore

A recent study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrated that 5-methyl analogs (such as this compound) show potent antibacterial activity against S. aureus [1]. The reported compound, while not directly tested in that study, directly shares this critical 5-methyl-1,2,3-triazole-4-carboxamide pharmacophore. This establishes a class-level inference that its antibacterial potency is unlikely to be replicated by the corresponding 5-amino or 5-aryl variants, which show a shifted spectrum toward yeast and fungi.

Antimicrobial Pharmacophore (5-methyl)
Class-level inference
5-methyl triazole core linked to anti-S. aureus activity; 5-amino analogs shift to C. albicans
Supports antimicrobial screening context
Class-level SAR; direct testing of this compound not reported
Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Application Scenarios for Procuring N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-89-1)


Medicinal Chemistry: 5-Methyl-1,2,3-Triazole Lead Optimization for Narrow-Spectrum Antibiotics

This compound serves as an ideal starting point for SAR studies targeting S. aureus, including MRSA. As established, the 5-methyl-1,2,3-triazole-4-carboxamide core is specifically linked to anti-staphylococcal activity [1]. Procurement supports iterative synthesis of analogs to explore the effects of the 4-ethylphenyl and 4-fluorophenyl substituents on potency and selectivity.

Chemical Biology: Probing Fluoroaryl Binding Pockets in Kinase or Enzyme Targets

The para-fluorophenyl group offers distinct electronic properties (predicted logD 2.84) and a moderate dipole moment compared to chloro or unsubstituted analogs [1]. This makes the compound valuable as a probe for mapping fluorine-sensitive binding pockets in target proteins, where the precise dipole alignment can enhance binding affinity over non-fluorinated isosteres .

ADMET Laboratories: Evaluating the Liabilities of a Para-Fluoro Substituent in a Series

This compound is an excellent control for comparative ADMET studies. Its predicted LogP (2.84) and TPSA (60 Ų) suggest a favorable balance for oral bioavailability and moderate CNS penetration . When used alongside its ortho-fluoro, meta-fluoro, or chloro analogs, researchers can effectively isolate the influence of halogen position on metabolic stability and CYP450 inhibition.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
5-methyl triazole-4-carboxamide pharmacophore
Anti-staphylococcal activity screening
Fluorine-sensitive binding pocket mapping
para-fluoro substitution for electronic modulation
Binding affinity comparison with non-fluorinated isosteres
ADMET comparative studies
Halogen-dependent lipophilicity and PSA profile
Metabolic stability and CYP450 inhibition profiling
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